molecular formula C9H11F3N2 B1395311 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-amine CAS No. 566158-78-9

2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-amine

Cat. No.: B1395311
CAS No.: 566158-78-9
M. Wt: 204.19 g/mol
InChI Key: TYJYXZPYQLKPNY-UHFFFAOYSA-N
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Description

“2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-amine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives involves various methods . For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, is synthesized using different methods and is used as a chemical intermediate for the synthesis of several crop-protection products .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Scientific Research Applications

2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-amine has been extensively studied for its potential applications in scientific research. It has been used as a building block in the synthesis of various organic compounds, such as polymers, drugs, and other molecules. Moreover, this compound has been used as a reagent in organic synthesis and has been used as a fluorescent dye for imaging and labeling.

Mechanism of Action

The mechanism of action of 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-amine is not fully understood; however, it is believed to interact with the active sites of enzymes and other proteins. This interaction can result in the inhibition or activation of various biochemical processes, thereby affecting the physiological functions of the target proteins.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of several enzymes, including cytochrome P450 and monoamine oxidase. In addition, it has been reported to have an anti-inflammatory effect and to act as an antioxidant. It has also been shown to have a protective effect against oxidative stress and to reduce the levels of several pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-amine is a useful reagent for laboratory experiments due to its low toxicity and high solubility in water. Furthermore, it is relatively easy to synthesize and is relatively inexpensive. However, it can be difficult to isolate and purify the compound, and its stability can be affected by its exposure to light and air.

Future Directions

In the future, 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-amine could be used in the development of new drugs, as it has been shown to interact with the active sites of enzymes and other proteins. Additionally, it could be used in the development of new fluorescent dyes for imaging and labeling. It could also be used in the development of new polymers and other molecules, as well as in the development of new methods for organic synthesis. Finally, further research could be conducted to better understand the biochemical and physiological effects of this compound and to explore its potential applications in medicine and other fields.

Properties

IUPAC Name

2-[6-(trifluoromethyl)pyridin-3-yl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2/c1-8(2,13)6-3-4-7(14-5-6)9(10,11)12/h3-5H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJYXZPYQLKPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00712353
Record name 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566158-78-9
Record name 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Heat a mixture of N-[1-Methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethyl]-acetamide (93.5 moles, 19.1 kg), concentrated hydrochloric acid (805.9 moles; 66.2 L; 79.4 kg), and water (79.4 L; 79.4 kg) to 95-100° C. with stirring under nitrogen for 24 hours. Cool the reaction mixture to 20-35° C. and observe completion of the reaction by HPLC. Cool the reaction vessel to 10-20° C. and add tert-butyl methyl ether (105.4 L; 78.0 kg). Separate the phases, and discard the organic layer. Add 15% sodium hydroxide (910.9 moles; 205 L; 242.9 kg) to the aqueous phase and observe a pH of 9.5-10.5. Extract the aqueous layer with ethyl acetate (3×89 mL; 3×80.0 kg), combine the organic layers, and discard the aqueous phase. Concentrate the solution to approximately 2 volumes, add tert-butyl methyl ether (174 L; 129.1 kg), and concentrate the solution to approximately 2 volumes. Dilute the reaction vessel with n-heptane (168 L; 115.0 kg), concentrate the solution to approximately 2 volumes, and dilute with additional n-heptane (30 L, 20.7 kg). Cool the contents of the reaction mixture to 0-5° C. and stir the mixture for 2 hours at 0-5° C. Filter and dry the resultant solids under vacuum at 35-45° C. to afford the titled compound (14.19 kg; 74.3%, based on HPLC) as a 97.9% pure tan powder.
Quantity
19.1 kg
Type
reactant
Reaction Step One
Quantity
66.2 L
Type
reactant
Reaction Step One
Name
Quantity
79.4 L
Type
reactant
Reaction Step One
Quantity
205 L
Type
reactant
Reaction Step Two
Quantity
105.4 L
Type
solvent
Reaction Step Three
Yield
74.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-amine

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